

Spectroscopic Data of Marine Sponge Sesterterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Extensive searches for a compound specifically named "**Spongionellol A**" did not yield any publicly available spectroscopic data. Therefore, this guide presents the spectroscopic data and analytical workflow for a representative marine sponge-derived sesterterpenoid, hippospongide A, as a practical template for researchers, scientists, and drug development professionals. The data and methodologies are compiled from published research on related natural products.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for hippospongide A, a sesterterpenoid isolated from a marine sponge of the genus Hippospongia. The structured data tables, detailed experimental protocols, and workflow diagrams are designed to serve as a valuable resource for the characterization of similar marine natural products.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of a novel compound. For hippospongide A, HRESIMS data provided the basis for its elemental composition.

Table 1: HRESIMS Data for Hippospongide A



Parameter	Observed Value
Molecular Formula	C25H36O3
Ion Adduct	[M+Na]+
Calculated m/z	407.2557
Observed m/z	407.2553

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the complex chemical structure of natural products. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for hippospongide A, recorded in deuterated chloroform (CDCl₃).

Table 2: 1H NMR Data for Hippospongide A (CDCl3)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	1.55, 1.35	m	
2	1.65, 1.45	m	
3	1.75, 1.50	m	_
4	1.80	m	_
6	2.05, 1.95	m	
7	4.01	dd	11.5, 4.5
11	2.10	m	
14	2.25	m	_
15	2.30, 2.15	m	_
16	5.35	t	7.0
18	2.85	d	12.0
18	2.75	d	12.0
20	5.10	S	
21	1.70	S	_
22	0.95	S	_
23	0.85	S	_
24	0.80	S	_
25	1.25	S	

Table 3: 13C NMR Data for Hippospongide A (CDCl3)



Position	δC (ppm)	DEPT
1	39.8	CH₂
2	18.7	CH ₂
3	42.1	CH ₂
4	33.3	С
5	55.4	СН
6	21.7	CH ₂
7	75.9	СН
8	49.8	СН
9	37.5	С
10	51.2	СН
11	29.7	CH₂
12	35.5	С
13	145.8	С
14	38.2	CH₂
15	25.7	CH ₂
16	124.5	СН
17	131.3	С
18	45.1	CH ₂
19	150.1	С
20	108.9	CH ₂
21	23.4	CH₃
22	33.1	CH₃
23	21.3	CH₃



24	28.0	CH₃
25	29.9	CH₃

Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data for marine natural products like hippospongide A.

- 3.1 High-Resolution Mass Spectrometry
- Instrumentation: A high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR, is commonly used.
- Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing natural products.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically μg/mL).
- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired adducts (e.g., [M+H]+, [M+Na]+, or [M-H]-). The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental composition.
- 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or Varian
 Unity INOVA 600 MHz instrument, is typically employed.
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) and placed in a standard 5 mm NMR tube.
- ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.

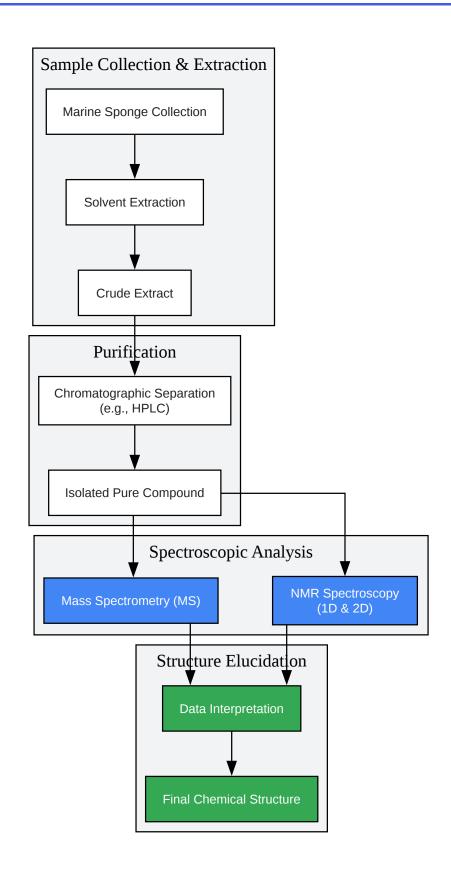


- 13C NMR and DEPT: One-dimensional carbon NMR spectra, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to identify the chemical shifts of all carbon atoms and to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular structure by identifying proton-proton and proton-carbon correlations through bonds.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a novel natural product from a marine sponge.





Click to download full resolution via product page

Caption: Workflow for Natural Product Characterization.



 To cite this document: BenchChem. [Spectroscopic Data of Marine Sponge Sesterterpenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569484#spectroscopic-data-of-spongionellol-anmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com